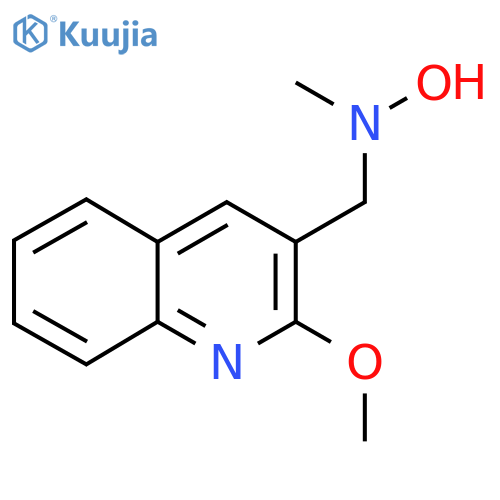Cas no 2228454-75-7 (N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)

2228454-75-7 structure
商品名:N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine
N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine
- EN300-1737695
- N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine
- 2228454-75-7
-
- インチ: 1S/C12H14N2O2/c1-14(15)8-10-7-9-5-3-4-6-11(9)13-12(10)16-2/h3-7,15H,8H2,1-2H3
- InChIKey: WJYOKWXAPQIJPK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=C2C=CC=CC2=N1)CN(C)O
計算された属性
- せいみつぶんしりょう: 218.105527694g/mol
- どういたいしつりょう: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 45.6Ų
N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737695-1.0g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 1g |
$785.0 | 2023-06-04 | ||
| Enamine | EN300-1737695-0.1g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 0.1g |
$691.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-1g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 1g |
$785.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-0.05g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 0.05g |
$660.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-0.5g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 0.5g |
$754.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-0.25g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 0.25g |
$723.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-5g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 5g |
$2277.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-2.5g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 2.5g |
$1539.0 | 2023-09-20 | ||
| Enamine | EN300-1737695-5.0g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 5g |
$2277.0 | 2023-06-04 | ||
| Enamine | EN300-1737695-10.0g |
N-[(2-methoxyquinolin-3-yl)methyl]-N-methylhydroxylamine |
2228454-75-7 | 10g |
$3376.0 | 2023-06-04 |
N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
2228454-75-7 (N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 61389-26-2(Lignoceric Acid-d4)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
